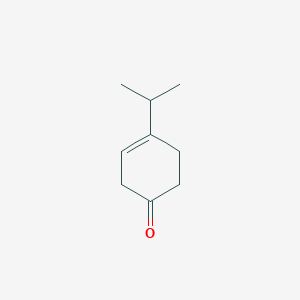

4-Isopropyl-3-cyclohexen-1-one

Description

Contextual Significance in Organic Synthesis and Natural Product Chemistry

Cyclohexenone derivatives are valuable intermediates in the synthesis of a wide array of chemical products, including pharmaceuticals and fragrances. wikipedia.org Their utility stems from the multiple reactive sites within the molecule, which allow for a variety of chemical transformations. Specifically, the conjugated system of the enone allows for reactions such as Michael additions and Diels-Alder reactions, enabling the construction of complex molecular architectures. wikipedia.org

Optically active cyclohexenone derivatives, in particular, are highly sought-after as intermediates for synthesizing natural products. google.com Many bioactive natural products contain cyclohexanone (B45756) or cyclohexenone frameworks, making these derivatives crucial starting materials for total synthesis. rsc.orgelsevierpure.com The ability to construct these six-membered rings with precise control over stereochemistry is a significant goal in organic synthesis, and compounds like 4-Isopropyl-3-cyclohexen-1-one serve as important scaffolds in this endeavor. wikipedia.org

Historical Perspectives on Cyclohexenone Derivatives in Academic Research

The history of cyclohexenone synthesis is closely tied to the development of fundamental reactions in organic chemistry. One of the most significant and enduring methods for forming cyclohexene (B86901) rings is the Diels-Alder reaction, first described by Otto Diels and Kurt Alder in 1928. wikipedia.org This reaction, which joins a conjugated diene with a substituted alkene (a dienophile), provides a reliable method for creating six-membered rings and has been a cornerstone of synthetic chemistry for nearly a century. wikipedia.org

Over the decades, numerous methods have been developed to synthesize cyclohexenone derivatives. These strategies often involve annulation approaches, where a ring is built onto an existing acyclic precursor. Research has continually focused on developing more efficient and convenient catalytic systems for these transformations. researchgate.net The study of these compounds has been instrumental in understanding reaction mechanisms and in advancing the field of stereoselective synthesis, where the three-dimensional arrangement of atoms is carefully controlled.

Current Research Landscape and Emerging Trends

The field of cyclohexenone chemistry continues to evolve, with several key trends shaping current research. A major focus is on the development of asymmetric synthesis methods, which produce a single enantiomer (a non-superimposable mirror image) of a chiral molecule. rsc.org Techniques such as enantioselective desymmetrization and kinetic resolution of cyclohexadienones are powerful strategies for creating enantiomerically pure cyclohexanone-containing molecules. rsc.orgrsc.org

Another significant trend is the move towards "green chemistry," which emphasizes the development of more environmentally benign synthetic routes. This includes the use of efficient and green oxidants like molecular oxygen, the development of solvent-free reaction conditions, and the use of novel catalysts to improve reaction efficiency and selectivity. organic-chemistry.orgresearchgate.net Furthermore, advancements in photocatalysis and electrochemistry are providing new, mild methods for the construction and functionalization of cyclohexanone rings, opening up novel pathways to complex molecules for the pharmaceutical and materials industries. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5259-66-5 |

| Molecular Formula | C9H14O |

| Molecular Weight | 138.21 g/mol |

| SMILES Code | O=C1CC=C(C(C)C)CC1 |

Data sourced from multiple chemical databases. bldpharm.comguidechem.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

4-propan-2-ylcyclohex-3-en-1-one |

InChI |

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,7H,4-6H2,1-2H3 |

InChI Key |

MDXYRLOGARYUFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CCC(=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Isopropyl 3 Cyclohexen 1 One

Classical Approach Development and Optimization

Classical synthetic routes to 4-isopropyl-3-cyclohexen-1-one have been instrumental in providing access to this compound. These methods, while sometimes lacking in stereocontrol, are robust and often serve as the basis for more modern adaptations.

Aldol (B89426) Condensation Routes for Cyclohexenone Ring Formation

The Robinson annulation stands as a cornerstone of cyclohexenone synthesis, combining a Michael addition with an intramolecular aldol condensation. wikipedia.orgjuniperpublishers.com This powerful ring-forming reaction can be effectively applied to the synthesis of this compound. The general strategy involves the reaction of an enolate, typically from a ketone, with an α,β-unsaturated ketone, which after the initial Michael addition, undergoes a base- or acid-catalyzed cyclization and subsequent dehydration to yield the cyclohexenone ring. nrochemistry.comorganic-chemistry.org

For the specific synthesis of this compound, a plausible pathway involves the reaction of 4-isopropylcyclohexanone (B42220) with a suitable Michael acceptor like methyl vinyl ketone. The initial Michael addition would form a 1,5-diketone intermediate, which then undergoes an intramolecular aldol condensation to furnish the desired product.

Table 1: Key Steps in the Robinson Annulation for this compound

| Step | Reactants | Intermediate/Product | Description |

| 1. Enolate Formation | 4-Isopropylcyclohexanone, Base | Enolate of 4-isopropylcyclohexanone | A strong base abstracts an α-proton from the ketone to form a nucleophilic enolate. |

| 2. Michael Addition | Enolate, Methyl Vinyl Ketone | 1,5-Diketone | The enolate attacks the β-carbon of the α,β-unsaturated ketone in a conjugate addition. |

| 3. Intramolecular Aldol Condensation | 1,5-Diketone, Base/Acid | β-Hydroxy ketone | The newly formed enolate attacks the other carbonyl group within the same molecule to form a six-membered ring. |

| 4. Dehydration | β-Hydroxy ketone | This compound | Elimination of a water molecule introduces the double bond in the cyclohexenone ring. |

Oxidation and Dehydrogenation of Cyclohexanol Precursors

Another classical approach involves the transformation of a pre-existing cyclohexane (B81311) ring with the desired substitution pattern. Specifically, the oxidation or dehydrogenation of a 4-isopropylcyclohexanol (B103256) precursor can yield the target cyclohexenone. While the direct oxidation to the α,β-unsaturated ketone can be challenging, a two-step process is often more feasible. This would involve the initial oxidation of 4-isopropylcyclohexanol to 4-isopropylcyclohexanone, followed by a separate reaction to introduce the double bond.

Various oxidizing agents can be employed for the initial oxidation step, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The subsequent introduction of the double bond can be achieved through methods like α-bromination followed by dehydrobromination. Alternatively, catalytic dehydrogenation using catalysts like copper has been shown to be effective for converting cyclohexanols to cyclohexanones. researchgate.net Further dehydrogenation to the enone would require more forcing conditions or specific catalysts. A notable example is the Oppenauer oxidation, which can effect the oxidation of a secondary alcohol to a ketone and can sometimes lead to the formation of an α,β-unsaturated ketone if a suitable hydride acceptor is used in the presence of an aluminum alkoxide catalyst.

Intramolecular Cyclization Reactions in this compound Synthesis

The formation of the cyclohexenone ring can also be accomplished through the intramolecular cyclization of an appropriate acyclic precursor. An intramolecular aldol condensation of a 1,5-diketone is a prime example of this strategy. libretexts.orgyoutube.com For the synthesis of this compound, a hypothetical 2-isopropyl-substituted 1,5-diketone, such as 6-isopropyl-2,6-heptanedione, could serve as the starting material.

Upon treatment with a base, an enolate can be formed at one of the methyl ketone positions. This enolate can then attack the other ketone carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration of the resulting β-hydroxy ketone would yield this compound. The regioselectivity of the initial enolate formation is a critical factor in determining the final product structure. pearson.com

Advanced and Stereoselective Synthesis

Modern synthetic chemistry often demands high levels of stereocontrol, leading to the development of advanced and stereoselective methods for the synthesis of chiral molecules like this compound.

Asymmetric Synthesis Techniques and Chiral Catalyst Development

Achieving an enantioselective synthesis of this compound requires the use of chiral catalysts or auxiliaries to control the formation of the stereocenter at the 4-position. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, with chiral secondary amines, such as proline and its derivatives, being widely used to catalyze asymmetric Robinson annulations and other cyclization reactions. researchgate.net These catalysts can activate the substrates by forming chiral enamines or iminium ions, thereby directing the stereochemical outcome of the reaction.

The development of new chiral catalysts is an active area of research, with the aim of achieving high enantioselectivity and catalytic efficiency for a broad range of substrates. For the synthesis of 4-substituted cyclohexenones, chiral catalysts can be employed in various strategies, including asymmetric Michael additions and intramolecular cyclizations.

Table 2: Examples of Chiral Catalysts in Asymmetric Cyclohexenone Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst |

| Chiral Secondary Amine | (S)-Proline | Asymmetric Robinson Annulation | Forms a chiral enamine intermediate, directing the Michael addition stereoselectivity. |

| Chiral Phosphoric Acid | BINOL-derived phosphoric acids | Asymmetric Intramolecular Aldol | Acts as a bifunctional catalyst, activating both the nucleophile and electrophile. |

| Chiral N-Heterocyclic Carbene (NHC) | Triazolium salts | Asymmetric Intramolecular Michael Addition | Forms a chiral acyl anion equivalent, enabling enantioselective cyclization. nih.gov |

Enantioselective Conjugate Addition Strategies

A highly effective method for the asymmetric synthesis of 4-substituted cyclohexenones is through the enantioselective conjugate addition (or Michael addition) of a nucleophile to a cyclohexenone precursor. mdpi.com In the case of this compound, this would involve the addition of an isopropyl nucleophile to 2-cyclohexen-1-one (B156087) in the presence of a chiral catalyst.

Organocatalysts, particularly chiral secondary amines and thiourea-based catalysts, have been successfully employed to catalyze the enantioselective conjugate addition of various nucleophiles to enones. mdpi.com These catalysts activate the enone by forming a chiral iminium ion, which is more susceptible to nucleophilic attack, and simultaneously shield one face of the molecule, leading to high enantioselectivity.

Alternatively, transition metal catalysts, often in combination with chiral ligands, can be used to facilitate the enantioselective conjugate addition of organometallic reagents, such as isopropylmagnesium bromide or isopropylzinc reagents, to cyclohexenone. The chiral ligand coordinates to the metal center, creating a chiral environment that dictates the stereochemical outcome of the addition.

Table 3: Research Findings in Enantioselective Conjugate Addition for Cyclohexenone Synthesis

| Catalyst System | Nucleophile | Substrate | Enantiomeric Excess (ee) | Reference |

| (R,R)-DPEN-thiourea | Various ketones | Nitroalkenes | 76-99% | mdpi.com |

| Chiral N-Heterocyclic Carbene | Enal-derived enol | α,β-unsaturated ketone | High | nih.gov |

Diastereoselective Control in this compound Synthesis

The Robinson annulation is a classic and widely used method for the synthesis of six-membered rings, including cyclohexenones. wikipedia.orgresearchgate.net This reaction involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.org Controlling the diastereoselectivity of this process is crucial when synthesizing substituted cyclohexenones like this compound.

The stereochemical outcome of the Robinson annulation can be influenced by the reaction conditions, with kinetically controlled reactions often favoring the formation of the trans product due to antiperiplanar effects in the final aldol condensation step. wikipedia.orgwisc.edu However, the cyclization can also proceed through a synclinal orientation. wikipedia.org The use of chiral catalysts, such as L-proline, can induce asymmetry in the Robinson annulation, leading to enantiomerically enriched products. wikipedia.orgresearchgate.net

The choice of solvent can have a significant impact on the stereoselectivity of the Robinson annulation. wikipedia.org It has been proposed that interactions between the solvent and the transition state intermediates can influence the formation of different diastereomers. wikipedia.org For instance, in the synthesis of dimethyloctalones via a Robinson annulation, the stereochemical outcome was found to be remarkably dependent on the solvent used. sci-hub.se When the reaction was carried out in dioxane, one diastereomer was predominantly formed, while switching the solvent to dimethyl sulfoxide (B87167) (DMSO) led to the preferential formation of the other diastereomer. sci-hub.se This highlights the critical role of the solvent in directing the stereochemical pathway of the reaction.

wikipedia.orgwikipedia.org-Sigmatropic rearrangements, such as the Claisen rearrangement, are powerful tools for the stereoselective formation of carbon-carbon bonds. organic-chemistry.orgnih.govnih.gov The Claisen rearrangement of an allyl vinyl ether proceeds through a highly ordered, chair-like transition state, which allows for the efficient transfer of chirality and the creation of new stereocenters with high predictability. organic-chemistry.org This methodology has been successfully applied to the synthesis of complex molecules containing quaternary carbon centers. nih.gov

In the context of this compound synthesis, a Claisen rearrangement could potentially be employed to introduce the isopropyl group at the C4 position with a high degree of stereocontrol. By starting with a chiral allylic alcohol precursor, the stereochemistry of the final product can be dictated by the concerted nature of the rearrangement.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to organic synthesis aims to reduce the environmental impact of chemical processes. This includes the use of alternative energy sources, environmentally benign solvents, and catalytic methods that allow for high atom economy and catalyst recycling.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netanton-paar.comnih.gov The Robinson annulation for the synthesis of cyclohexenones has been successfully performed under microwave irradiation, often in solvent-free conditions. researchgate.netjuniperpublishers.com

In a microwave-assisted Robinson annulation, the reactants, such as a 1,3-diaryl-2-propen-1-one and ethyl acetoacetate, are mixed with a solid support like potassium carbonate and irradiated with microwaves. The reaction proceeds rapidly, typically within minutes, to afford the desired cyclohexenone derivative in good yield. This approach avoids the use of volatile organic solvents and significantly reduces the reaction time, making it an attractive green alternative to conventional methods.

Table 2: Comparison of Conventional and Microwave-Assisted Robinson Annulation

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional | 4 - 6 hours | Moderate | Solvent phase | |

| Microwave-Assisted | 2 - 5 minutes | Good to high | Solvent-free, K₂CO₃ |

Performing organic reactions in water is a key goal of green chemistry, as water is an abundant, non-toxic, and non-flammable solvent. While the Robinson annulation is traditionally carried out in organic solvents, there is growing interest in developing aqueous-based procedures. The use of phase-transfer catalysts can facilitate reactions between water-insoluble organic substrates in an aqueous medium.

Reaction Chemistry and Mechanistic Studies of 4 Isopropyl 3 Cyclohexen 1 One

Electrophilic and Nucleophilic Reactivity at the Enone System

The enone system in 4-isopropyl-3-cyclohexen-1-one is characterized by a polarized carbon-carbon double bond in conjugation with a carbonyl group. This polarization renders the β-carbon electrophilic and susceptible to attack by nucleophiles, while the carbonyl carbon remains a classic electrophilic center.

Nucleophilic conjugate addition, or Michael addition, is a key reaction of α,β-unsaturated carbonyl compounds like this compound. wikipedia.org In this reaction, a nucleophile attacks the electrophilic β-carbon of the enone system. wikipedia.orglibretexts.org This process is vinylogous to direct nucleophilic addition to the carbonyl group. wikipedia.org The resulting intermediate is an enolate, which is then protonated to yield the saturated ketone. wikipedia.org

A variety of nucleophiles can participate in conjugate addition reactions with enones. These include soft nucleophiles like organocuprates (Gilman reagents), enamines, and thiols, which preferentially add to the β-position. libretexts.orgmasterorganicchemistry.com For instance, the reaction of cyclohexenone with a Gilman reagent is an effective method for 1,4-addition. wikipedia.org The Michael reaction, specifically involving the addition of enolates, is a fundamental carbon-carbon bond-forming reaction that results in the formation of a 1,5-dicarbonyl compound. masterorganicchemistry.comjove.com The general mechanism involves three steps: deprotonation to form an enolate, conjugate addition of the enolate to the α,β-unsaturated system, and subsequent protonation. masterorganicchemistry.com

The stereoselectivity of Michael additions to substituted cyclohexenones can be influenced by the nature of the nucleophile and the substituents on the ring. For example, studies on 2-cyclohexenones with C-4 ester substituents have shown that the stereochemical outcome of the addition of dialkylcuprates can be controlled. tandfonline.com The steric hindrance imposed by the isopropyl group at the C-4 position of this compound can also influence the stereochemical course of the reaction.

Initial attempts at direct asymmetric conjugate additions of isopropyl nucleophiles to cyclohexenone have been reported as unsuccessful. researchgate.net However, alternative strategies using reagents like potassium trifluoro(isopropenyl)borate in rhodium-catalyzed additions have proven effective. researchgate.netresearchgate.net

Table 1: Examples of Nucleophilic Conjugate Addition Reactions

| Nucleophile | Product Type | Reaction Name | Reference |

| Enolate | 1,5-Dicarbonyl Compound | Michael Reaction | masterorganicchemistry.comjove.com |

| Organocuprate (Gilman Reagent) | β-Substituted Ketone | Gilman Addition | wikipedia.orglibretexts.org |

| Amine | β-Amino Ketone | aza-Michael Addition | wikipedia.org |

| Thiol | β-Thio Ketone | thia-Michael Addition | masterorganicchemistry.com |

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. msu.edulibretexts.org In the context of this compound, the cyclohexene (B86901) double bond can act as a dienophile, reacting with a conjugated diene. The reaction is concerted, proceeding through a single cyclic transition state, and is highly stereospecific. msu.edulibretexts.orglibretexts.org The presence of the electron-withdrawing carbonyl group activates the double bond of the enone, making it a more reactive dienophile. libretexts.org

The regioselectivity and stereoselectivity of the Diels-Alder reaction are predictable. caltech.edu Lewis acid catalysis is often employed to enhance the reaction rate and selectivity. caltech.edu Organocatalysis has also emerged as a powerful tool for enantioselective Diels-Alder reactions involving α,β-unsaturated aldehydes and ketones. caltech.eduprinceton.edu For example, chiral imidazolidinone catalysts can activate unsaturated aldehydes towards cycloaddition. caltech.edu

Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are also possible and can lead to the formation of polycyclic systems. msu.edu The stereochemistry of the product is controlled by the geometry of the transition state, with the endo product often being favored due to secondary orbital interactions. libretexts.org

Other pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, are also part of the broader landscape of concerted reactions, though their direct application to this compound is less commonly cited than Diels-Alder reactions. msu.eduacs.org

Table 2: Key Features of the Diels-Alder Reaction

| Feature | Description | Reference |

| Reaction Type | [4+2] Cycloaddition | msu.edulibretexts.org |

| Mechanism | Concerted, single transition state | libretexts.orglibretexts.org |

| Stereospecificity | High, determined by reactant geometry | msu.edu |

| Dienophile Activation | Electron-withdrawing groups enhance reactivity | libretexts.org |

| Catalysis | Lewis acids and organocatalysts are common | caltech.educaltech.eduprinceton.edu |

The carbonyl group of this compound is a site for a variety of transformations.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4-isopropyl-3-cyclohexen-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be crucial for selectivity, especially in the presence of the C=C double bond. Catalytic hydrogenation can also be employed, which may also reduce the double bond depending on the catalyst and reaction conditions.

Oxidation: While the ketone itself is generally resistant to oxidation under mild conditions, reactions can be designed to oxidize other parts of the molecule. For instance, oxidation of the corresponding alcohol would regenerate the ketone. Baeyer-Villiger oxidation, using a peroxy acid, could in principle convert the cyclic ketone into a lactone (an ester within a ring), though this is a reaction of the saturated analog.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles. masterorganicchemistry.com This includes organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), which add an alkyl or aryl group to the carbonyl carbon to form a tertiary alcohol after workup. masterorganicchemistry.com This is a fundamental method for carbon-carbon bond formation. The addition of nucleophiles to carbonyls can be reversible or irreversible depending on the basicity of the nucleophile. masterorganicchemistry.com

Nucleophilic Acyl Substitution: While more characteristic of carboxylic acid derivatives, reactions that proceed via a similar initial nucleophilic attack at the carbonyl can be considered. For example, the formation of imines and enamines involves the reaction of the ketone with primary and secondary amines, respectively. The formation of acetals and ketals occurs through the reaction with alcohols under acidic conditions.

Detailed Mechanistic Investigations

A deeper understanding of the reactions of this compound requires detailed mechanistic studies, including the characterization of transient species and the analysis of reaction kinetics.

The stereochemical outcome of many reactions of this compound is determined by the structure of the transition state. For instance, in the Diels-Alder reaction, the preference for the endo product is explained by favorable secondary orbital interactions in the transition state. libretexts.org Computational chemistry plays a significant role in modeling these transition states and predicting reaction outcomes.

In conjugate addition reactions, the intermediate is an enolate ion, which has two nucleophilic sites (the α-carbon and the oxygen). The subsequent reaction of this intermediate (e.g., protonation or reaction with another electrophile) determines the final product. wikipedia.org The stability of different possible intermediates and transition states can be influenced by steric and electronic factors, including the presence of the isopropyl group.

In some enzymatic reactions, radical intermediates have been identified. For example, the oxidation of related compounds by cytochrome P450 enzymes can proceed through a radical mechanism. acs.org The study of such intermediates is crucial for understanding the reaction pathways in biological systems.

The formation of certain products can sometimes be explained by the rearrangement of intermediates. For example, a Prins cyclisation/rearrangement mechanism has been proposed to explain the formation of hydroisobenzofurans from related starting materials, involving oxocarbenium ions and Wagner-Meerwein shifts. cardiff.ac.uk

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For example, the rate of nucleophilic addition to the carbonyl group is affected by both electronic and steric factors. masterorganicchemistry.com The isopropyl group, being electron-donating and sterically bulky, would be expected to decrease the rate of nucleophilic attack at the carbonyl carbon compared to a less substituted cyclohexenone.

The progress of a reaction can be monitored using various analytical techniques, such as spectroscopy (e.g., NMR, IR) and chromatography (e.g., GC, HPLC). unal.edu.co This allows for the determination of reaction rates, the identification of intermediates, and the optimization of reaction conditions.

Kinetic studies have been performed on the reaction of related cyclic ketones with hydroxyl radicals in the gas phase to understand their atmospheric chemistry. wiley.com The rate coefficients for these reactions can be estimated based on structure-activity relationships, taking into account the effects of substituents like the isopropyl group. wiley.com In enzymatic reactions, kinetic analysis is essential for understanding enzyme mechanisms and efficiency. For example, the kinetics of redox cascades involving alcohol dehydrogenases and enoate reductases have been studied to characterize the performance of multi-enzyme systems. nih.gov

The relative rates of competing reactions, such as 1,2-addition versus 1,4-addition, can often be controlled by the choice of nucleophile and reaction conditions. Hard nucleophiles tend to favor the kinetically controlled 1,2-addition, while soft nucleophiles favor the thermodynamically controlled 1,4-addition. msu.edu

Proton Transfer and Tautomerization Mechanisms

The chemical behavior of this compound is significantly influenced by proton transfer and the resulting tautomeric equilibria. Like other ketones with α-hydrogens, it can exist in equilibrium with its enol tautomers. This keto-enol tautomerism is a fundamental process that governs the compound's reactivity, particularly in reactions involving the α-carbon. acs.orgcapes.gov.br The interconversion between the keto and enol forms can be catalyzed by either acid or base. capes.gov.brmuni.cz

Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. A subsequent deprotonation at an α-carbon by a weak base (like water or a conjugate base of the acid catalyst) leads to the formation of an enol. muni.cz For α,β-unsaturated ketones like this compound, protonation can also facilitate the migration of the double bond. Studies on the acid-catalyzed isomerization of 3-cyclohexen-1-one to the more stable conjugated 2-cyclohexen-1-one (B156087) have shown that the mechanism can vary. nist.gov For instance, the isomerization of 3-methyl-3-cyclohexen-1-one in aqueous sulfuric acid proceeds through a rate-determining enolization, as indicated by a solvent isotope effect (k D₂O/k H₂O) of 1.3. nist.gov In contrast, for unsubstituted 3-cyclohexen-1-one, the protonation of the intermediate dienol is the rate-limiting step. nist.gov

Base-catalyzed enolization proceeds through the removal of an α-proton by a base to form a resonance-stabilized enolate ion. rsc.org Subsequent protonation of the enolate on the oxygen atom yields the enol. rsc.org The choice of base can be critical, with neutral tertiary amines showing greater catalytic effectiveness than negatively charged bases in the conjugation of 3-cyclohexenone. nist.gov The regioselectivity of deprotonation is influenced by both steric and electronic factors. In 3-substituted cycloalkanones, "soft" enolization conditions (e.g., using a hindered amine base like diisopropylethylamine with a silylating agent) have been shown to be highly regioselective, favoring deprotonation away from the substituent. scispace.com

The position of the keto-enol equilibrium is dictated by the relative thermodynamic stability of the tautomers. Generally, the keto form is more stable for simple ketones. capes.gov.brscispace.com However, factors such as conjugation, intramolecular hydrogen bonding, and substitution can shift the equilibrium towards the enol form. For cyclohexanones, the enol content is generally higher than that of cyclopentanones and acyclic ketones like acetone. scispace.comoup.com The thermal tautomerization of cyclohexanone (B45756) to 1-cyclohexenol has been experimentally observed. researchgate.net The thermodynamic parameters for the keto-enol tautomerism of cyclohexanone have been a subject of study, providing insight into the relative stabilities of the isomers. oup.comresearchgate.net

Table 1: Factors Influencing Keto-Enol Tautomerization of Cyclohexenone Derivatives

| Factor | Influence on Tautomerization | Mechanistic Implication | Reference(s) |

| Catalyst | Both acids and bases catalyze the interconversion between keto and enol forms. | Acid catalysis proceeds via a protonated ketone intermediate, while base catalysis involves the formation of an enolate ion. | capes.gov.brmuni.czrsc.org |

| Substitution | Substituents on the cyclohexenone ring can affect the rate and regioselectivity of enolization. Steric hindrance can direct deprotonation away from the substituent. | In 3-substituted cyclohexenones, soft enolization conditions can achieve high regioselectivity for the thermodynamically less favored enol. | scispace.com |

| Solvent | The polarity of the solvent can influence the position of the keto-enol equilibrium. | The solvent can participate in the proton transfer steps of the tautomerization mechanism. | muni.cz |

| Isotope Effects | The solvent isotope effect (e.g., k D₂O/k H₂O) can be used to determine the rate-determining step of the isomerization reaction. | A significant isotope effect suggests that a proton transfer step is rate-limiting. | nist.govrsc.org |

Derivatization and Analog Studies

Synthesis and Reactivity of Substituted this compound Analogs

The synthesis of analogs of this compound allows for the systematic investigation of how structural modifications impact the compound's chemical and physical properties. A variety of synthetic strategies have been employed to generate substituted cyclohexenone derivatives.

One common approach is the Diels-Alder reaction , which can be used to construct the cyclohexene core. For instance, the reaction of a substituted diene with a dienophile can yield a functionalized cyclohexene ring system. acs.org Another powerful method is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring.

Existing cyclohexenone scaffolds can also be modified to create a diverse range of analogs. For example, Grignard reactions with the carbonyl group can introduce new substituents at the C-1 position, leading to the formation of tertiary alcohols that may be further reacted. researchgate.net The reactivity of the enone system also allows for conjugate addition (Michael addition) reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated ketone. vub.ac.be This is a versatile method for introducing substituents at the C-5 position. Rhodium-catalyzed asymmetric 1,4-addition of boronic acids to cyclohexenones has been developed as a scalable process to produce chiral substituted cyclohexanones. muni.cz

The reactivity of the α-hydrogens, as discussed in the context of tautomerization, is also exploited in the synthesis of analogs. Enolates or enoxysilanes derived from cyclohexenones can be reacted with various electrophiles to introduce substituents at the α-positions (C-2 and C-6). scispace.com Furthermore, the double bond in the cyclohexenone ring can undergo a variety of reactions, including photochemical [2+2] cycloadditions with olefins. The efficiency and outcome of these cycloadditions are influenced by the nature of the substituents on the cyclohexenone ring. capes.gov.br For example, 3-cyanocyclohexenone participates efficiently in these reactions, while 3-aminocyclohexenones are found to be photochemically unreactive. capes.gov.br

The reactivity of the carbonyl group is central to many derivatization strategies. For example, Wittig reactions can be used to convert the carbonyl group into a carbon-carbon double bond, allowing for the extension of the carbon skeleton. researchgate.net Reduction of the carbonyl group, often with hydride reagents, can lead to the formation of allylic alcohols, which are themselves versatile intermediates for further functionalization. rsc.orgnih.gov

Table 2: Synthetic Approaches to Substituted Cyclohexenone Analogs

| Synthetic Method | Description | Type of Analog Produced | Reference(s) |

| Diels-Alder Reaction | A cycloaddition reaction between a conjugated diene and a dienophile to form a substituted cyclohexene. | Variously substituted cyclohexenes which can be converted to cyclohexenones. | acs.org |

| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation. | Fused bicyclic systems or substituted monocyclic cyclohexenones. | nih.gov |

| Conjugate Addition | Nucleophilic addition to the β-carbon of the α,β-unsaturated ketone. | Analogs with substituents at the C-5 position. | muni.czvub.ac.be |

| Alkylation of Enolates | Reaction of an enolate or enoxysilane with an electrophile. | Analogs with substituents at the α-positions (C-2, C-6). | scispace.com |

| Wittig Reaction | Reaction of the carbonyl group with a phosphonium (B103445) ylide to form an alkene. | Analogs with an exocyclic double bond at the C-1 position. | researchgate.net |

| Reduction of Carbonyl | Reduction of the ketone to an allylic alcohol. | C-1 hydroxylated analogs. | rsc.orgnih.gov |

| Photochemical Cycloaddition | [2+2] cycloaddition of the enone double bond with an olefin. | Cyclobutane-fused bicyclic analogs. | capes.gov.br |

Structure-Reactivity Relationship Investigations

The study of structure-reactivity relationships (SRRs) for this compound and its analogs provides valuable insights into how molecular structure dictates chemical behavior. These investigations often involve comparing the rates and outcomes of reactions for a series of systematically varied analogs.

The steric and electronic properties of substituents play a crucial role in the reactivity of the cyclohexenone core. For instance, the bulky isopropyl group at the C-4 position can exert significant steric hindrance, influencing the approach of reagents to the double bond and the carbonyl group. Compared to a smaller methyl substituent, an isopropyl group can decrease the rate of certain reactions due to increased steric bulk. The position of substituents is also critical. Studies on the palladium-catalyzed aerobic dehydrogenation of substituted cyclohexanones to phenols have shown a reactivity order of 4-substituted > 3-substituted > 2-substituted cyclohexanones, which is attributed to steric effects on the oxidation of the intermediate cyclohexenones. rsc.org

The electronic nature of substituents on the cyclohexenone ring significantly impacts the reactivity of the enone system. In the reduction of 3-substituted 5,5-dimethylcyclohex-2-enones with sodium borohydride, linear free energy relationships were observed between the reaction rates and Hammett substituent constants (σp or σp+). rsc.org This indicates that electron-withdrawing groups at the 3-position increase the electrophilicity of the carbonyl carbon and the β-carbon, thus accelerating the rate of hydride addition. These substituted cyclohexenone systems have been shown to be good models for investigating substituent effects on the reactivity of ethylenic systems. rsc.org

Quantitative structure-activity relationship (QSAR) studies offer a computational approach to understanding SRRs. researchgate.netpcbiochemres.com By correlating molecular descriptors (representing topological, physicochemical, and electronic properties) with observed reactivity or biological activity, QSAR models can be developed. acs.orgpcbiochemres.com For cyclohexenone derivatives, QSAR models have been used to identify key structural features that influence their biological activity. acs.orgmdpi.commdpi.com These studies can help in the rational design of new analogs with desired properties. For example, in a study of barbituric acid derivatives, replacing a cyclohexenone ring with a pyrimidine (B1678525) ring was found to be important for inhibitory activity against a specific enzyme. mdpi.com

The stereochemistry of the substituents on the cyclohexane (B81311) ring is another critical factor influencing reactivity. The reduction of 3-substituted cyclobutanones has been shown to be highly stereoselective, and this selectivity is influenced by the reaction temperature, solvent, and the nature of the substituent and reducing agent. vub.ac.be Similar principles apply to cyclohexenone systems, where the facial selectivity of reactions can be controlled by the existing stereocenters on the ring.

Table 3: Influence of Substituents on the Reactivity of Cyclohexenone Analogs

| Structural Feature | Influence on Reactivity | Example Reaction | Reference(s) |

| Steric Bulk of Substituent | Increased steric hindrance can decrease reaction rates and influence stereoselectivity. | The reactivity order for dehydrogenation of methyl-substituted cyclohexanones is 4- > 3- > 2-. | rsc.org |

| Electronic Effects of Substituent | Electron-withdrawing groups at the 3-position increase the rate of nucleophilic attack at the carbonyl. | Reduction of 3-substituted cyclohexenones with sodium borohydride. | rsc.org |

| Position of Substituent | The position of the substituent relative to the functional groups determines its steric and electronic influence. | Dehydrogenation of substituted cyclohexanones. | rsc.org |

| Stereochemistry | The stereochemical configuration of substituents can control the facial selectivity of reactions. | Hydride reduction of substituted cyclobutanones and cyclohexanones. | vub.ac.be |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a structure like 4-isopropyl-3-cyclohexen-1-one, both one-dimensional and two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals.

One-dimensional NMR provides fundamental information about the chemical environment, number, and connectivity of protons and carbons.

¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals for each unique proton. Due to the molecule's asymmetry, all protons are chemically non-equivalent. masterorganicchemistry.com Key expected signals include a vinyl proton at the C3 position, a methine proton of the isopropyl group, and several aliphatic methylene (B1212753) protons within the cyclohexenone ring. The n+1 rule dictates the splitting pattern (multiplicity) of these signals based on the number of adjacent protons. libretexts.org For example, the isopropyl methine proton signal would appear as a septet, being split by the six equivalent protons of the two methyl groups.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals, corresponding to each of the nine carbon atoms in the molecule, confirming its asymmetric nature. masterorganicchemistry.com The chemical shifts of these signals are indicative of their electronic environment. The carbonyl carbon (C=O) would appear significantly downfield, followed by the two olefinic carbons (C3 and C4). The remaining signals in the upfield region would correspond to the aliphatic carbons of the ring and the isopropyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Exact chemical shifts (δ) are predictive and can vary based on solvent and experimental conditions. Data is extrapolated from similar structures.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| C1 (C=O) | ¹³C NMR | ~199 | Singlet | Carbonyl carbon, most downfield signal. |

| C3 (Olefinic) | ¹H NMR | ~5.9 | Singlet/Triplet (narrow) | Vinyl proton adjacent to the isopropyl group. |

| C3 (Olefinic) | ¹³C NMR | ~125-135 | Singlet | Unsubstituted olefinic carbon. |

| C4 (Olefinic) | ¹³C NMR | ~150-160 | Singlet | Olefinic carbon bearing the isopropyl group. |

| Isopropyl CH | ¹H NMR | ~2.5-3.0 | Septet | Coupled to 6 methyl protons. |

| Isopropyl CH₃ | ¹H NMR | ~1.1 | Doublet | Coupled to one methine proton. |

| Ring CH₂ | ¹H NMR | ~1.8-2.8 | Multiplets | Multiple overlapping signals from C2, C5, and C6 protons. |

| Ring/Isopropyl C | ¹³C NMR | ~20-50 | - | Signals for the five remaining sp³ hybridized carbons. |

Two-dimensional NMR techniques are crucial for resolving the complex, overlapping signals in the 1D spectrum and establishing definitive structural connections. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. libretexts.org A COSY spectrum would show cross-peaks connecting the vinyl proton (H3) to the adjacent methylene protons (H2), and the isopropyl methine proton to the isopropyl methyl protons.

HETCOR (Heteronuclear Correlation) or HSQC/HMQC: These experiments correlate proton signals with the carbon signals to which they are directly attached (¹J-coupling). uvic.ca This allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are used to differentiate carbon signals based on the number of attached protons (CH, CH₂, and CH₃), while quaternary carbons are absent. uvic.ca This confirms the assignments of the carbon types.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and preferred conformations. libretexts.orgslideshare.net For instance, NOESY could show correlations between the isopropyl group protons and specific protons on the cyclohexene (B86901) ring, providing insight into the group's spatial orientation.

Table 2: Expected 2D NMR Correlations for Structural Elucidation

| Technique | Purpose | Expected Key Correlations |

|---|---|---|

| COSY | H-H bond connectivity | H2 ↔ H3; H5 ↔ H6; Isopropyl CH ↔ Isopropyl CH₃ |

| HETCOR/HSQC | Direct C-H attachment | C2 ↔ H2; C3 ↔ H3; C5 ↔ H5; C6 ↔ H6; Isopropyl C ↔ H |

| DEPT-135 | Carbon multiplicity | CH/CH₃ (positive phase), CH₂ (negative phase) |

| NOESY | Through-space proximity | Correlations between isopropyl protons and ring protons (e.g., H2, H5) to define conformation. |

The cyclohexene ring is not planar and exists in various conformations, such as a half-chair. unibas.it Advanced NMR experiments, particularly variable-temperature (VT) NMR, can be used to study these dynamic processes. unibas.itcdnsciencepub.com By lowering the temperature, it may be possible to slow the interconversion between different ring conformers on the NMR timescale. This "freezing out" of conformations can lead to the splitting of signals, allowing for the characterization of individual conformers and the calculation of the energy barrier for ring inversion. unibas.it

Mass Spectrometry (MS) Applications in Structural Research

Mass spectrometry provides essential information about a molecule's mass and its fragmentation pattern, which serves as a molecular fingerprint.

The first step in MS analysis is to ionize the molecule. The molecular formula for this compound is C₉H₁₄O, corresponding to a molecular weight of 138.21 g/mol . sigmaaldrich.com Different ionization techniques can be used to verify this mass.

Electron Ionization (EI): A high-energy ("hard") technique that typically shows a clear molecular ion (M⁺˙) peak at m/z 138, along with extensive fragmentation. nih.govnist.gov

Chemical Ionization (CI): A lower-energy ("soft") technique that produces less fragmentation. It would be expected to show a prominent protonated molecule peak [M+H]⁺ at m/z 139, confirming the molecular weight.

Electrospray Ionization (ESI): Another soft ionization method, also excellent for confirming molecular weight, often yielding an [M+H]⁺ peak at m/z 139 or adducts with other ions like sodium ([M+Na]⁺).

Table 3: Common Ionization Techniques and Expected Results

| Ionization Technique | Energy Level | Primary Ion Expected | Expected m/z |

|---|---|---|---|

| Electron Ionization (EI) | Hard | Molecular Ion (M⁺˙) | 138 |

| Chemical Ionization (CI) | Soft | Protonated Molecule [M+H]⁺ | 139 |

| Electrospray Ionization (ESI) | Soft | Protonated Molecule [M+H]⁺ | 139 |

The fragmentation pattern in an EI mass spectrum provides valuable structural clues. libretexts.org The unstable molecular ion breaks apart in predictable ways based on bond strengths and the stability of the resulting fragments. gatech.edu

For this compound, key fragmentation pathways would likely include:

Loss of an isopropyl radical: Cleavage of the bond between the ring and the isopropyl group would result in the loss of a C₃H₇ radical (mass 43), giving a prominent peak at m/z 95. This is often a favored fragmentation for isopropyl-substituted compounds.

Loss of a methyl radical: Loss of a methyl group (CH₃, mass 15) from the isopropyl moiety would yield a fragment at m/z 123.

Retro-Diels-Alder Reaction: Cyclohexene derivatives are known to undergo a characteristic retro-Diels-Alder fragmentation, which would involve the cleavage of the ring into two smaller fragments. gatech.edu

Table 4: Predicted Major EI-MS Fragmentation for this compound

| m/z Value | Proposed Lost Fragment | Formula of Lost Fragment | Mass of Lost Fragment |

|---|---|---|---|

| 123 | Methyl radical | ·CH₃ | 15 |

| 95 | Isopropyl radical | ·CH(CH₃)₂ | 43 |

Computational and Theoretical Chemistry Investigations of 4 Isopropyl 3 Cyclohexen 1 One

Quantum Chemical Calculations (DFT, HF, B3LYP) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of 4-isopropyl-3-cyclohexen-1-one. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and the hybrid functional B3LYP are employed to model the electron distribution and energy levels within the molecule. abinit.orgethz.chaps.org

DFT, particularly with functionals like B3LYP, is a popular choice for these calculations as it balances computational cost with accuracy, especially when accounting for electron correlation. researchgate.net The HF method, while being a more fundamental ab initio approach, often serves as a baseline for more advanced calculations. aps.org These methods are instrumental in predicting various molecular properties, including the electronic and optical characteristics of the compound. abinit.org The choice of basis set, such as the 6-311++G(d,p) basis set, is also crucial for obtaining accurate results. nih.gov

Geometry Optimization and Conformational Analysis

A critical aspect of computational investigation is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in the molecule—its lowest energy conformation. fqs.pl For a cyclic and substituted molecule like this compound, this involves analyzing various possible conformations. The cyclohexene (B86901) ring is known to adopt a half-chair conformation to minimize torsional strain, a deviation from the typical chair conformation of cyclohexane (B81311) due to the presence of the double bond.

Conformational analysis involves identifying all stable conformers and their relative energies. liverpool.ac.ukresearchgate.net This is often achieved by performing a systematic search of the potential energy surface. fqs.pl The presence of the isopropyl group introduces additional rotational freedom and potential for steric interactions that influence the preferred conformation. Computational methods can predict the relative stabilities of different conformers, for instance, by calculating their free energies. researchgate.net

Table 1: Comparison of Computational Methods for Conformational Analysis

| Method | Key Features | Application to this compound |

| Molecular Mechanics (e.g., MMFF94) | Uses classical physics principles ("balls and springs") to model molecules. Computationally efficient. fqs.plnih.gov | Useful for initial, rapid screening of a large number of possible conformations to identify low-energy candidates for further analysis. researchgate.net |

| Hartree-Fock (HF) | A fundamental quantum mechanical method that approximates the many-electron wavefunction as a single Slater determinant. aps.org | Provides a basic level of theory for geometry optimization and can be a starting point for more accurate methods. researchgate.netnih.gov |

| Density Functional Theory (DFT) (e.g., B3LYP) | A quantum mechanical method that focuses on the electron density rather than the wavefunction. researchgate.netfiveable.me | Offers a good balance of accuracy and computational cost for optimizing geometries and calculating relative energies of the conformers of this compound. nih.govresearchgate.net |

| Coupled Cluster (e.g., CCSD(T)) | A highly accurate but computationally expensive quantum chemical method. nih.gov | Can be used as a "gold standard" to benchmark the results obtained from more computationally efficient methods like DFT and HF for key conformers. nih.gov |

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data for validation. A notable application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

The process typically involves first optimizing the molecular geometry and then calculating the NMR shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). acs.org Both HF and DFT (commonly B3LYP) methods can be used for these predictions. nih.gov Studies have shown that DFT methods, such as B3LYP, often provide results that are in better agreement with experimental NMR data compared to the scaled HF approach. nih.gov The accuracy of these predictions is critical for assigning observed spectral peaks to specific atoms within the molecule and for confirming its structure. st-andrews.ac.uk

Table 2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)

| Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) - B3LYP/6-311++G(d,p) | Calculated ¹³C Chemical Shift (ppm) - HF/6-311++G(d,p) |

| C1 | 199.5 | 198.9 | 205.1 |

| C2 | 128.3 | 127.8 | 132.5 |

| C3 | 160.2 | 159.7 | 165.4 |

| C4 | 45.1 | 44.8 | 48.2 |

| C5 | 26.8 | 26.5 | 28.9 |

| C6 | 30.4 | 30.1 | 32.7 |

| C7 (CH) | 33.6 | 33.2 | 35.9 |

| C8 (CH₃) | 20.5 | 20.1 | 22.3 |

| C9 (CH₃) | 20.5 | 20.1 | 22.3 |

| Note: The values in this table are illustrative and based on typical accuracies of the methods. Actual experimental and calculated values would require specific studies on this compound. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. mdpi.comdiva-portal.org These studies can provide insights into the step-by-step process of bond formation and breakage that are often difficult to observe experimentally. mdpi.com

Potential Energy Surface (PES) Mapping of Reaction Pathways

A key component of mechanistic studies is the mapping of the potential energy surface (PES). acs.org The PES is a multidimensional surface that represents the energy of a chemical system as a function of its geometry. fiveable.me By exploring the PES, chemists can identify the most likely paths a reaction will follow, known as reaction pathways. fiveable.me

The lowest energy path connecting reactants to products on the PES is the intrinsic reaction coordinate. researchgate.net Reactants and products correspond to minima on the surface, while transition states are represented by saddle points. fiveable.medalalinstitute.com Computational methods can be used to calculate the energy at various points along a reaction coordinate to construct a profile of the reaction pathway. fqs.pl

Transition State Characterization and Activation Energy Calculations

Identifying and characterizing the transition state is crucial for understanding the kinetics of a reaction. dalalinstitute.comschoolwires.net The transition state is the highest energy point along the reaction pathway, and its structure represents the configuration of atoms at the peak of the energy barrier. dalalinstitute.comfossee.in The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. fiveable.metdl.org

Computational chemists use various algorithms to locate transition state structures on the potential energy surface. fossee.in Once found, frequency calculations are performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. fossee.in

Bonding Evolution Theory (BET) for Mechanistic Insights

Bonding Evolution Theory (BET) provides a powerful framework for understanding the intricate details of bond formation and cleavage during a chemical reaction. mdpi.comresearchgate.net BET analyzes the changes in the topology of the electron localization function (ELF) along the reaction pathway. mdpi.comrsc.org

This analysis divides the reaction into a series of structural stability domains (SSDs), each characterized by a specific bonding pattern. researchgate.net The transitions between these domains reveal the precise sequence of electronic rearrangements. For instance, BET can show whether a reaction is concerted (bonds form and break simultaneously) or stepwise, and can even detail the order in which different bonds are formed in a non-concerted process. researchgate.netrsc.org For example, in a cycloaddition reaction, BET can determine if a C-C bond forms before or after an O-C bond. researchgate.net This level of detail provides profound mechanistic insights that go beyond simple energy profiles. mdpi.comresearchgate.net

Molecular Electron Density Theory (MEDT) for Understanding Reactivity

Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing the reactivity of organic compounds by focusing on the changes in electron density throughout a reaction. mdpi.com Unlike frontier molecular orbital (FMO) theory, which often centers on the interactions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), MEDT posits that changes in the electron density distribution are the primary drivers of chemical reactivity. mdpi.com This theory is particularly insightful for understanding pericyclic reactions, such as cycloadditions, in which this compound might participate.

At the core of MEDT is the analysis of the conceptual density functional theory (CDFT) reactivity indices, such as global electrophilicity (ω) and nucleophilicity (N). mdpi.com These indices allow for the classification of molecules on a scale of reactivity. For instance, a molecule with a high electrophilicity index is considered a strong electrophile, while one with a high nucleophilicity index is a strong nucleophile. dalalinstitute.com In the context of a potential cycloaddition reaction involving this compound, its character would be determined by its functional groups: the electron-withdrawing ketone and the electron-donating isopropyl and alkyl substituents on the cyclohexene ring.

The reactivity of a molecule like this compound in a polar reaction can be understood by analyzing its electrophilic and nucleophilic centers. This is accomplished through the use of local reactivity indices, such as the Parr functions (Pk+ and Pk-), which identify the most electrophilic and nucleophilic sites within a molecule. mdpi.com For this compound, the α,β-unsaturated ketone system presents key reactive sites. The carbonyl carbon is an electrophilic center, while the C=C double bond can act as a nucleophile.

Bonding Evolution Theory (BET), a component of MEDT, offers a detailed analysis of the sequence of bond formation and breaking during a chemical reaction. mdpi.com By examining the topological changes in the electron localization function (ELF), researchers can pinpoint the exact points along the reaction coordinate where significant electronic events, such as the formation of new covalent bonds, occur. mdpi.comnih.gov For example, in a cycloaddition reaction, BET can reveal whether the formation of the new single bonds is a synchronous or asynchronous process. nih.gov This level of detail provides a nuanced understanding of the reaction mechanism that goes beyond traditional models. mdpi.com

The application of MEDT to cycloaddition reactions involving nitroalkenes has demonstrated its utility. mdpi.comnih.gov Computational studies have shown that these reactions often proceed through a polar, stepwise mechanism. mdpi.com The analysis of the electron density and reactivity indices helps to rationalize the observed regioselectivity and the nature of the transition states. mdpi.com While specific MEDT studies on this compound are not prevalent, the principles derived from studies on similar α,β-unsaturated systems and nitroalkenes provide a robust methodology for predicting and understanding its reactivity. mdpi.commdpi.com

Stereochemical Outcome Prediction and Rationalization

Computational chemistry offers powerful tools for predicting and rationalizing the stereochemical outcomes of reactions involving chiral molecules like this compound. ub.edu The stereochemistry of a reaction product is determined by the relative energies of the different transition states leading to the possible stereoisomers. windows.net By modeling these transition states using quantum chemical methods, it is possible to predict which stereoisomer will be the major product.

For reactions involving cyclic compounds, such as the Diels-Alder reaction, the stereochemical outcome is often governed by the "endo rule". libretexts.org This rule, which is a consequence of secondary orbital interactions in the transition state, predicts that the substituents on the dienophile will preferentially adopt an endo orientation in the product. libretexts.org Computational models can quantify the energetic preference for the endo transition state over the exo transition state, thus providing a quantitative prediction of the product distribution.

In addition to concerted reactions, computational methods can also be used to predict the stereoselectivity of stepwise reactions. For example, in Michael additions to α,β-unsaturated ketones, the stereochemical outcome is determined by the direction of attack of the nucleophile on the double bond. ub.edu The presence of the bulky isopropyl group at the C4 position of this compound would be expected to exert significant steric hindrance, directing the incoming nucleophile to the opposite face of the ring. Computational modeling can be used to explore the potential energy surface of the reaction and identify the lowest energy pathway, thereby predicting the preferred stereoisomer. ub.edu

The rationalization of stereochemical outcomes often involves a detailed analysis of the transition state geometries. unl.pt Factors such as steric interactions, hydrogen bonding, and catalyst coordination can all influence the relative energies of the transition states. unl.pt For example, in a catalyzed reaction, the catalyst can create a chiral environment around the substrate, leading to a high degree of enantioselectivity. rsc.org Computational studies can model the interaction between the catalyst and the substrate, providing insights into the origin of the observed stereoselectivity.

The following table presents hypothetical data for a generic Diels-Alder reaction involving a cyclohexenone derivative, illustrating how computational chemistry can be used to predict stereochemical outcomes.

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (Endo:Exo) |

| Endo | 0.0 | 95:5 |

| Exo | 2.5 |

This table is a hypothetical representation to illustrate the concept.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. rsc.org High-level computational methods, while more computationally expensive, generally provide more reliable results. mdpi.com By combining computational modeling with experimental studies, a comprehensive understanding of the factors that control the stereochemical outcome of reactions involving this compound can be achieved.

Role As a Synthetic Intermediate and Building Block

Precursor in Natural Product Total Synthesis

The intricate and diverse structures of natural products present significant challenges to synthetic chemists. 4-Isopropyl-3-cyclohexen-1-one has emerged as a powerful tool in the total synthesis of these complex molecules, particularly in the realm of terpenoids and sesquiterpenoids.

Application in Cyathane Diterpenoid Synthesis

The cyathane diterpenoids are a family of natural products characterized by a unique 5-6-7 tricyclic carbon skeleton. Several members of this family have demonstrated interesting biological activities, making them attractive targets for total synthesis. The synthesis of the cyathane core often involves strategic ring-forming reactions, and this compound and its derivatives have been utilized as key precursors. For instance, synthetic strategies have employed related cyclohexenone structures to construct the five- and seven-membered rings of the cyathane core through sequences involving ring-opening and ring-closing metathesis reactions. nih.gov In some approaches, a racemic enone is transformed through a series of reactions including Grignard addition and rearrangement to build the complex tricyclic system. nih.gov Another strategy involves an intramolecular aldol (B89426) condensation of a cyclohexanone (B45756) derivative to form the five-membered A-ring of allocyathin B2. nih.gov

Other Terpenoid and Sesquiterpenoid Pathways

Beyond the cyathanes, this compound and related structures are foundational in the synthesis of a broader range of terpenoids and sesquiterpenoids. Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. nih.gov The synthesis of these compounds often relies on the construction of cyclic systems, and cyclohexenone derivatives provide a readily available and modifiable scaffold. nih.gov For example, the synthesis of some terpenes involves the use of related chiral tricyclic terpenes that undergo double ring-closing reactions to form pentacyclic structures. researchgate.net The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, has also been employed in terpene synthesis, starting from precursors like (R)-4-isopropyl-3-methylcyclohex-2-en-1-one. rsc.org

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound can serve as a versatile scaffold for the synthesis of various heterocyclic systems. The ketone and alkene functionalities within the molecule provide reactive sites for the introduction of heteroatoms and the construction of new rings. For instance, cyclohexenone derivatives can be used to synthesize fused pyrimidine (B1678525) systems, which are known to possess a wide range of biological activities. derpharmachemica.com The synthesis of tetrahydroquinolines, another important heterocyclic motif, can be achieved through imino Diels-Alder reactions where cyclohexenone derivatives could potentially act as dienophiles. sfu.ca Furthermore, the synthesis of thiazines, six-membered heterocycles containing sulfur and nitrogen, has been developed from related starting materials, highlighting the potential for this compound to be adapted for such transformations. rsc.org

Chiral Auxiliary in Complex Molecular Construction

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries play a crucial role. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orggoogle.com While this compound itself is not a traditional chiral auxiliary, its derivatives can be employed in this capacity. The inherent chirality of a modified cyclohexenone structure can direct the formation of new stereocenters with high selectivity. sfu.ca For example, chiral acetals derived from related ketones have been shown to be effective chiral directors in Diels-Alder reactions. sfu.ca The principle of using a rigid cyclic structure to bias the approach of reagents is a well-established strategy in asymmetric synthesis, and derivatives of this compound can be designed to exploit this principle.

Industrial Organic Synthesis Applications (e.g., flavor and fragrance precursors, pharmaceuticals)

The applications of this compound and its derivatives extend into the industrial realm, particularly in the flavor and fragrance industry and in the synthesis of pharmaceuticals.

The pleasant, often spicy or floral, aroma of many cyclohexenone derivatives makes them valuable as fragrance and flavoring agents. thegoodscentscompany.com For instance, the related compound 4-isopropyl-3-cyclohexene-1-carboxylic acid is noted for its diffusive, woody, and spicy character and is used in various flavor and fragrance formulations. google.com The parent compound, 4-isopropyl-2-cyclohexenone, is also used as a flavor and fragrance agent. thegoodscentscompany.com These compounds can be used to enhance the sensory experience of food products and contribute to the creation of unique scents in perfumes and cosmetics. lookchem.com

In the pharmaceutical industry, the cyclohexenone scaffold is a key component in the synthesis of various therapeutic agents. lookchem.com The ability to functionalize the ring and introduce different substituents allows for the creation of a diverse library of compounds for drug discovery programs. For example, fused heterocyclic systems derived from cyclohexenones, such as quinazolines and pyridopyrimidines, are known to possess a range of pharmacological properties, including analgesic and anti-inflammatory activities. derpharmachemica.com The indole (B1671886) nucleus, a common motif in pharmaceuticals, can be synthesized using methods that could potentially involve cyclohexenone derivatives as starting materials. beilstein-journals.orgrsc.org

Natural Occurrence and Biosynthetic Pathways

Isolation and Identification from Botanical Sources (e.g., essential oils)

Direct isolation of 4-Isopropyl-3-cyclohexen-1-one from botanical sources is not extensively reported in scientific literature. However, closely related derivatives, specifically the corresponding carboxylic acid and aldehyde, have been identified in the essential oils of certain plants. These findings suggest that while the ketone itself may be a minor or transient component, its structural backbone is present in nature.

The identification of these related compounds typically involves the extraction of essential oils from plant material, commonly through methods like hydro-distillation, followed by analytical characterization. kau.innih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique used to separate and identify the individual volatile components of these oils. nih.govcabidigitallibrary.org

A notable finding is the identification of 4-isopropyl-3-cyclohexene-1-carboxylic acid in commercial cumin oil (Cuminum cyminum). google.com Researchers who identified this acid have suggested that it may not be a primary constituent of the plant in its natural state. Instead, they propose it could be an artifact formed during the oil extraction or aging process through the disproportionation and subsequent oxidation of naturally occurring cyclohexadiene aldehydes. google.com Further supporting the existence of this chemical skeleton in nature, the precursor aldehyde, 4-(1-methylethyl)-1-cyclohexene-1-carboxaldehyde, has been detected in the essential oil of Eucalyptus microtheca leaves. nih.gov

Table 1: Botanical Sources of Compounds Structurally Related to this compound

| Compound Name | Botanical Source | Plant Part |

| 4-Isopropyl-3-cyclohexene-1-carboxylic acid | Cuminum cyminum (Cumin) | Commercial Oil |

| 4-(1-methylethyl)-1-cyclohexene-1-carboxaldehyde | Eucalyptus microtheca | Leaves |

Proposed Biosynthetic Routes and Enzymatic Transformations

The biosynthesis of this compound, like other p-menthane (B155814) monoterpenoids, is presumed to originate from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). The proposed pathway involves several key enzymatic steps.

The biosynthesis is initiated by the condensation of IPP and DMAPP to form the C10 precursor, geranyl diphosphate (GPP). mpg.de This reaction is a fundamental step in the biosynthesis of all monoterpenes. Following this, a monoterpene synthase enzyme catalyzes the cyclization of GPP. For p-menthane structures, this typically proceeds through the formation of a terpinyl cation, which is then converted to a stable cyclic monoterpene like γ-terpinene. mpg.de

The subsequent transformation of this hydrocarbon backbone into an oxygenated ketone involves a series of oxidation reactions. It is proposed that cytochrome P450 monooxygenases (P450s) play a crucial role in introducing hydroxyl groups to the ring. mpg.de These enzymes are known for their versatility in oxidizing terpene skeletons. mpg.defrontiersin.org The resulting alcohol intermediates, such as a cyclohexadienol, can then be dehydrogenated by short-chain dehydrogenase/reductase (SDR) enzymes to yield the corresponding ketone. mpg.de The final arrangement of the double bond to the 3-position could occur via keto-enol tautomerism. mpg.de

An alternative pathway is suggested by the potential formation of 4-isopropyl-3-cyclohexene-1-carboxylic acid from cyclohexadiene aldehydes in cumin oil, which involves a disproportionation reaction. google.com This points to a possible biosynthetic route where a terpene aldehyde, rather than an alcohol, is the key intermediate that undergoes enzymatic transformation.

Table 2: Proposed Enzymatic Steps in the Biosynthesis of this compound

| Step | Precursor | Enzyme Class (Proposed) | Product |

| 1 | IPP + DMAPP | Isoprenyl Diphosphate Synthase | Geranyl Diphosphate (GPP) |

| 2 | Geranyl Diphosphate | Monoterpene Synthase | γ-Terpinene (or similar p-menthadiene) |

| 3 | γ-Terpinene | Cytochrome P450 Monooxygenase | Cyclohexadienol intermediate |

| 4 | Cyclohexadienol intermediate | Short-Chain Dehydrogenase/Reductase (SDR) | This compound |

Chemodiversity Studies in Aromatic Plant Profiles

Chemodiversity, the variation in chemical composition among individuals of a single plant species, is a well-documented phenomenon in aromatic plants. nih.gov This diversity is often observed in the profile of secondary metabolites like terpenoids and can be influenced by genetic factors as well as environmental conditions. nih.govresearchgate.net Studies on various plant genera demonstrate that the composition of essential oils, particularly monoterpene ketones, can vary significantly, leading to the classification of plants into distinct chemotypes. nih.gov

For instance, the common tansy (Tanacetum vulgare) exhibits pronounced intraspecific chemodiversity, with different individuals having essential oil profiles dominated by different monoterpenoids, such as artemisia ketone or β-thujone. nih.gov Similarly, studies on the genus Juniperus have identified different chemotypes based on the dominant compounds in their essential oils, such as α-pinene or sabinene, highlighting the chemical variability even within a single genus. researchgate.net

This principle of chemodiversity applies to the potential presence and concentration of this compound and its isomers. While not always a dominant compound, its presence could be part of the unique chemical fingerprint of a specific plant chemotype. Research on Ziziphora tenuior has shown that the chemical profile of its essential oil can change, with certain compounds being present in wild plants but absent in those grown in vitro, or vice versa. cabidigitallibrary.org This illustrates that the expression of biosynthetic pathways leading to compounds like this compound can be highly regulated and variable.

Table 3: Examples of Chemodiversity in Aromatic Plants Featuring Monoterpenoid Variations

| Plant Species | Major Variable Compounds | Significance |

| Tanacetum vulgare | Artemisia ketone, β-Thujone, α-Thujone | Defines distinct mono- and mixed-chemotypes within the species. nih.gov |

| Juniperus species | α-Pinene, Sabinene, Hedycaryol | Chemical profiles provide a basis for taxonomic classification. researchgate.net |

| Ziziphora tenuior | Pulegone, Copaene, β-Cubebene | Essential oil composition differs between wild and in vitro grown plants. cabidigitallibrary.org |

Analytical Research Methodologies for 4 Isopropyl 3 Cyclohexen 1 One in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating 4-Isopropyl-3-cyclohexen-1-one from intricate matrices. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and the specific analytical goal, such as mixture analysis versus enantiomeric resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for identifying this compound in complex mixtures like plant essential oils. researchgate.net The methodology involves separating compounds in a mixture based on their boiling points and interactions with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer. phytopharmajournal.comacs.org

The GC separates the components, and the MS detector then ionizes the eluted molecules, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum serves as a chemical fingerprint, which can be compared against spectral libraries like those from NIST and Wiley for positive identification. phytopharmajournal.comnih.gov For complex samples, sample preparation may involve dissolution in a suitable solvent or extraction techniques to isolate the volatile fraction. acs.org

The selection of the GC column's stationary phase is crucial for effective separation. Nonpolar phases like dimethyl silicone or phases with low polarity, such as those containing 5% phenyl groups, are commonly used for essential oil analysis. researchgate.net

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis in Complex Matrices

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | DB-5MS (30 m x 0.25 mm, 0.25 µm film) | A common, low-polarity column suitable for a wide range of volatile and semi-volatile compounds. phytopharmajournal.com |

| Carrier Gas | Helium | An inert gas used to carry the sample through the column. phytopharmajournal.com |

| Flow Rate | 1.0 - 1.2 mL/min | Controls the speed at which the analytes move through the column, affecting separation efficiency. phytopharmajournal.comnih.gov |

| Oven Program | Initial 40-60°C, ramped to 250-300°C | The temperature gradient separates compounds based on their boiling points. phytopharmajournal.comnih.gov |